
4,6-Dihydroxycoumarin
Descripción general
Descripción
4,6-Dihydroxycoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is characterized by the presence of a benzene ring fused with a 2-pyrone ring . It is of interest due to its characteristic conjugated molecular architecture and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxycoumarin derivatives has been a subject of interest in many studies. One of the common methods for the synthesis of 4-hydroxycoumarin involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .
Molecular Structure Analysis
The molecular structure of 4,6-Dihydroxycoumarin, like other coumarins, is characterized by a benzene ring fused with a 2-pyrone ring . This gives it a characteristic conjugated molecular architecture .
Chemical Reactions Analysis
4-Hydroxycoumarin and its derivatives have been effectively used as anticoagulants for the treatment of disorders in which there is excessive or undesirable clotting . The chemical synthesis, structural modification, and a wide variety of biological activities of 4-hydroxycoumarins have been reported in many papers .
Physical And Chemical Properties Analysis
Hydroxycoumarins, including 4,6-Dihydroxycoumarin, exhibit several physical, chemical, and biological properties . Some compounds have proven to be excellent UV absorbers, others have fluorescent properties .
Aplicaciones Científicas De Investigación
Fluorescent Probes for Radical Detection
Dihydroxycoumarins have been used as highly selective fluorescent probes for the detection and quantitative determination of radicals such as 4-hydroxy-TEMPO in aqueous solutions .
Synthesis of Heterocyclic Compounds
These compounds serve as significant starting materials in multicomponent reactions for synthesizing a variety of complex heterocyclic scaffolds .
Pharmacological Properties
Coumarin derivatives exhibit pronounced pharmacological properties and therapeutic potential, particularly as anticoagulant rodenticides and antithrombotic agents .
Fluorescent Labeling of Biomolecules
They play a key role in fluorescent labeling, which is crucial for studying biological processes and structures .
Metal Ion Detection
Coumarins are utilized in detecting metal ions, which is important in environmental monitoring and medical diagnostics .
Microenvironment Polarity Detection
These compounds can detect microenvironment polarity changes, aiding in the study of molecular interactions .
Mecanismo De Acción
Target of Action
4,6-Dihydroxycoumarin, also known as esculetin, is a major active ingredient in traditional Chinese medicine . It primarily targets enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue . It also interacts with the HO• radical, which is involved in various biochemical reactions .
Mode of Action
The interaction of 4,6-Dihydroxycoumarin with its targets results in significant changes. For instance, it inhibits catabolic enzymes, thus preserving the integrity of the perivascular connective tissue . It also reacts with the HO• radical, leading to the formation of various products .
Biochemical Pathways
The biosynthesis of 4,6-Dihydroxycoumarin involves several enzymes, including phenylalanine ammonia-lyase (PAL), 4-Coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H) . The compound also affects the oxidative processes of coumarins, where cytochrome P450 acts as an inducer .
Pharmacokinetics
It is known that coumarins, including 4,6-dihydroxycoumarin, undergo hepatic metabolism, where cytochrome p450 plays a crucial role . This process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The action of 4,6-Dihydroxycoumarin at the molecular and cellular levels results in various effects. For instance, it has been found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells . It also influences the expression of certain genes, such as Ki-67, MMP-2, and MMP-9 .
Action Environment
The action, efficacy, and stability of 4,6-Dihydroxycoumarin can be influenced by various environmental factors. For instance, advanced oxidative processes (AOPs), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the degradation of 4,6-Dihydroxycoumarin . This highlights the importance of the aqueous environment in the chemical fate of toxins .
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4,6-Dihydroxycoumarin . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Dihydroxycoumarins, including 4,6-Dihydroxycoumarin, have been studied as highly selective fluorescent probes for the fast detection of certain radicals in aqueous solution . This could be of great importance in both research and clinical applications . Furthermore, studies have shown significant anticancer properties of 6,7-dihydroxycoumarin, which caused a considerable decrease in the viability and number of cancer cells .
Propiedades
IUPAC Name |
4,6-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMYACLDZGAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715656 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxycoumarin | |
CAS RN |
30992-75-7 | |
| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering a new biscoumarin in Guazuma tomentosa roots?
A1: Biscoumarins, like the newly discovered one in Guazuma tomentosa roots [], represent a class of naturally occurring compounds with potential medicinal properties. Identifying new biscoumarins adds to the library of potential therapeutic agents. Further research on their biological activity, structure-activity relationships, and mechanisms of action could lead to developing new drugs for various diseases.
Q2: How does the research on coumarin formation by Trichosporon asahii relate to understanding the biosynthesis of 4,6-dihydroxycoumarin?
A2: While the research paper doesn't directly investigate 4,6-dihydroxycoumarin biosynthesis [], it sheds light on how microorganisms can contribute to the formation of coumarin compounds. Understanding the enzymatic pathways used by Trichosporon asahii to degrade aromatic oil components into coumarins could provide insights into the broader biosynthesis of related compounds, potentially including 4,6-dihydroxycoumarin, in other organisms. This knowledge could be valuable for developing biotechnological approaches to producing these compounds for research or pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
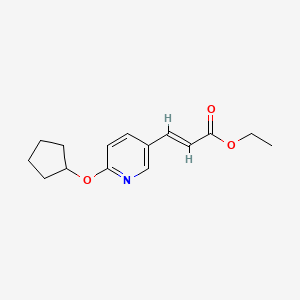

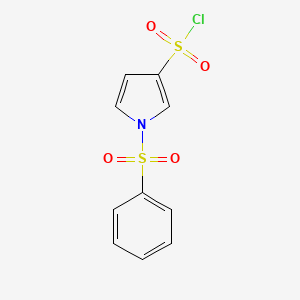
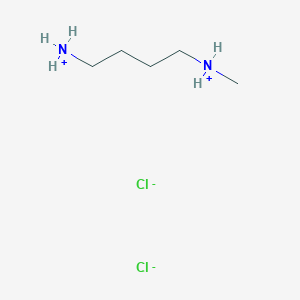
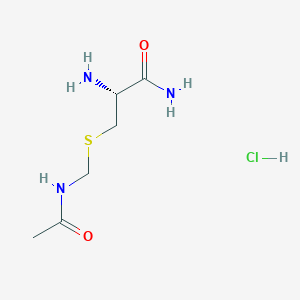

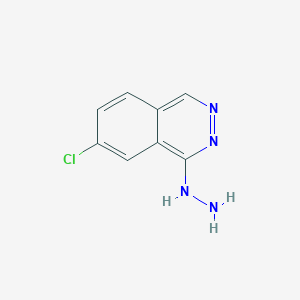
![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)
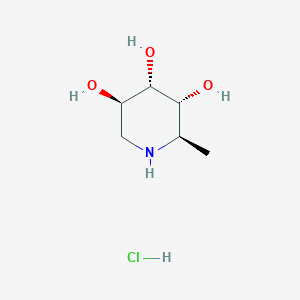
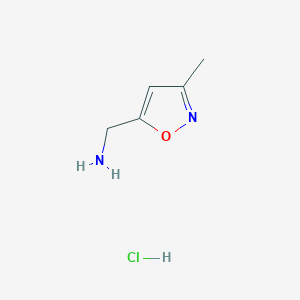
![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)
